3-(5-bromo-2-fluorophenyl)propan-1-ol

Catalog No.
S6440119
CAS No.
1057673-68-3
M.F
C9H10BrFO
M. Wt
233.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-bromo-2-fluorophenyl)propan-1-ol

CAS Number

1057673-68-3

Product Name

3-(5-bromo-2-fluorophenyl)propan-1-ol

Molecular Formula

C9H10BrFO

Molecular Weight

233.1

3-(5-bromo-2-fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H10BrF and a molecular weight of 233.1 g/mol. It is characterized by the presence of both bromine and fluorine substituents on the aromatic ring, specifically at the 5 and 2 positions, respectively. This compound is typically encountered as a white to off-white solid, with a melting point ranging from 95°C to 97°C and a boiling point around 299°C. It is primarily soluble in organic solvents such as methanol and ethanol but is insoluble in water .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction reactions to remove halogen atoms, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group may participate in nucleophilic substitution reactions, where the bromine or fluorine atom can be replaced by other functional groups under appropriate conditions.

Research indicates that 3-(5-bromo-2-fluorophenyl)propan-1-ol exhibits notable biological activities. Preliminary studies have shown potential antitumor and antimicrobial properties, suggesting its usefulness in developing new therapeutic agents. The presence of halogen atoms can enhance its binding affinity to biological targets, influencing enzyme activity and protein interactions .

The synthesis of 3-(5-bromo-2-fluorophenyl)propan-1-ol typically involves several steps:

  • Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.
  • Amination: The brominated intermediate is then reacted with an amine to introduce the amino group at the 3-position.
  • Hydroxylation: Finally, hydroxylation occurs at the 1-position of the propan-1-ol chain, often facilitated by using bases like potassium carbonate .

3-(5-bromo-2-fluorophenyl)propan-1-ol serves various applications in scientific research:

  • Intermediate in Organic Synthesis: It is utilized as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is employed in studies related to enzyme inhibition and protein interactions.
  • Drug Development: Its unique properties make it a candidate for developing new pharmaceuticals targeting various diseases .

The mechanism of action for 3-(5-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms contribute to halogen bonding effects that modulate binding affinity and specificity. These interactions can significantly influence enzyme activity and receptor modulation, leading to diverse biological effects.

Several compounds share structural similarities with 3-(5-bromo-2-fluorophenyl)propan-1-ol. Here are some notable examples:

Compound NameKey Differences
3-Amino-3-(2-fluorophenyl)propan-1-olLacks bromine atom
3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-olContains chlorine instead of fluorine
3-Amino-3-(5-bromo-2-methylphenyl)propan-1-olContains a methyl group instead of fluorine
(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-OLBromine atom at the 4-position instead of the 5-position
(S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OLChlorine atom instead of bromine

Uniqueness

The unique combination of both bromine and fluorine atoms in 3-(5-bromo-2-fluorophenyl)propan-1-ol significantly influences its reactivity and biological activity compared to its analogs. This distinct structural feature allows for enhanced interactions with biological targets, potentially leading to novel therapeutic applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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